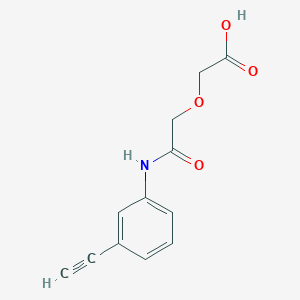
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane is an organic compound with the molecular formula C9H17BrO2. This compound is characterized by a bromine atom attached to a cyclopentane ring, which is further substituted with a 1-methoxypropan-2-yl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane typically involves the bromination of a cyclopentane derivative followed by the introduction of the 1-methoxypropan-2-yl group. One common method involves the reaction of cyclopentanol with hydrobromic acid to form 1-bromocyclopentane. This intermediate is then reacted with 1-methoxypropan-2-ol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include cyclopentane derivatives with various functional groups.
Oxidation: Products include cyclopentanone, cyclopentanoic acid, and other oxidized derivatives.
Reduction: Products include cyclopentane derivatives with reduced substituents.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methoxynaphthalene: A similar compound with a naphthalene ring instead of a cyclopentane ring.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains an ethane backbone with similar functional groups.
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol: A compound with a similar methoxypropan-2-yl group but different overall structure .
Uniqueness
1-Bromo-2-((1-methoxypropan-2-yl)oxy)cyclopentane is unique due to its specific combination of a cyclopentane ring with a bromine atom and a methoxypropan-2-yl group
Eigenschaften
Molekularformel |
C9H17BrO2 |
|---|---|
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
1-bromo-2-(1-methoxypropan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C9H17BrO2/c1-7(6-11-2)12-9-5-3-4-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
TVUKLRSZXOTSGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)OC1CCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)


![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)


